(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a trimethoxybenzylidene group, and an acetate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-containing compounds that this compound may interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Based on the known targets of tmp-containing compounds, it can be speculated that this compound may affect pathways related to cell growth and differentiation, oxidative stress response, histone modification, signal transduction, and drug transport .
Result of Action
Based on the known effects of tmp-containing compounds, it can be speculated that this compound may lead to cell cycle arrest, modulation of oxidative stress response, alteration of histone modification patterns, disruption of signal transduction, and modulation of drug transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles like amines or thiols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate
- (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)pentanoate
Uniqueness
Compared to similar compounds, (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate stands out due to its benzofuran ring, which imparts unique chemical properties and potential biological activities. The presence of the acetate moiety also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(21)26-13-5-6-14-15(10-13)27-16(19(14)22)7-12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSGEVPNIDOJO-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.